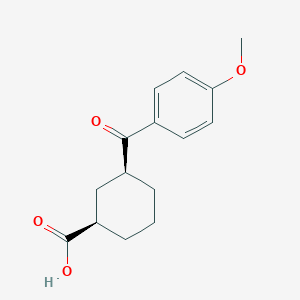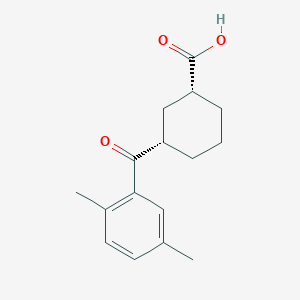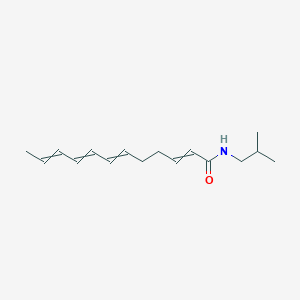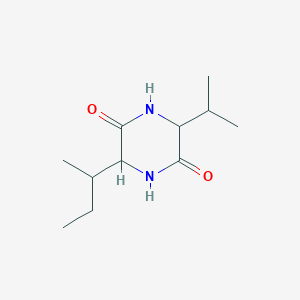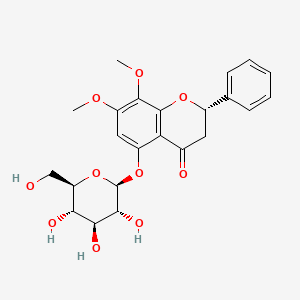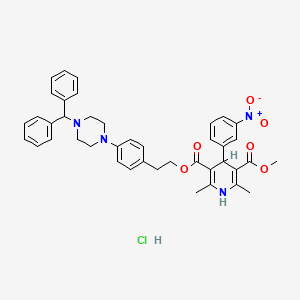
Chebulinsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chebulic acid is a natural product found in Terminalia citrina, Phyllanthus emblica, and Terminalia chebula with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Chebulinsäure zeigt starke antioxidative Eigenschaften, die entscheidend sind, um oxidativen Stress zu verhindern und Reaktionen zu hemmen, die durch Sauerstoff oder Peroxide verursacht werden. Dies trägt dazu bei, den zerstörerischen Auswirkungen der Oxidation in tierischen Geweben entgegenzuwirken und kann zu Anti-Aging-Vorteilen beitragen .
Neuroprotektive Wirkungen
Studien deuten darauf hin, dass this compound potenzielle neuroprotektive Wirkungen gegen ischämischen Schlaganfall hat. Sie kann vor oxidationsbedingter Neurotoxizität schützen, indem sie die Zellviabilität und die Superoxiddismutase-Spiegel erhöht und gleichzeitig die Malondialdehyd- und reaktiven Sauerstoffspezies-Spiegel reduziert .
Antibakterielle Aktivitäten
This compound hat nachweislich starke antibakterielle Aktivitäten gegen verschiedene Krankheitserreger wie Enterococcus faecalis, Bacillus subtilis und Klebsiella pneumoniae gezeigt, die bei der Behandlung bakterieller Infektionen hilfreich sein könnten .
Anti-hypoxische Neuroprotektion
Forschungsergebnisse zeigen, dass this compound, die aus Terminalia chebula isoliert wurde, anti-hypoxische neuroprotektive Wirkungen hat, die in Situationen, in denen Gewebe des Sauerstoffmangels ausgesetzt sind, von Bedeutung sein könnten .
Synthese von antioxidativen Inhaltsstoffen
Die erste Totalsynthese von racemischer this compound wurde berichtet, die das Aglykon mehrerer antioxidativer Inhaltsstoffe der Frucht des Terminalia chebula-Baumes ist. Diese Synthese könnte wichtig sein, um antioxidative Verbindungen für verschiedene Anwendungen zu produzieren .
Traditionelle medizinische Praktiken
This compound wird in traditionellen medizinischen Praktiken wie Ayurveda, Unani und Siddha zur Behandlung von Krankheiten und Beschwerden wie chronischer Diarrhö, Gastroenteritis, Verstopfung, Asthma, Geschwüren, Hämorrhoiden, Erkältungen und Husten eingesetzt .
Wirkmechanismus
Target of Action
Chebulic acid, a natural compound derived from Terminalia chebula, exhibits diverse pharmacological activities with potential therapeutic applications . It targets various biological processes, including oxidative stress, inflammation, microbial infections, and cancer . It has been found to have neuroprotective effects against ischemic stroke .
Mode of Action
Chebulic acid interacts with its targets through several mechanisms. It exhibits strong free radical scavenging ability, which helps protect cells and tissues from oxidative damage caused by reactive oxygen species . It can inhibit the production of pro-inflammatory molecules and suppress inflammatory pathways, thereby reducing inflammation in the body . Furthermore, it has been shown to inhibit the growth of various bacteria, fungi, and viruses . In addition, it can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
Chebulic acid affects several biochemical pathways. Its neuroprotective effects against ischemic stroke involve the modulation of the Nrf2/ARE pathway to enhance antioxidant defenses . This pathway is crucial for endogenous antioxidant defense . By upregulating Nrf2 nuclear translocation and antioxidant-responsive-element (ARE) binding, chebulic acid indirectly acts as an antioxidant .
Pharmacokinetics
The pharmacokinetics of chebulic acid have been studied using ultra-performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS) . Among the nine components studied, the area under the concentration-time curve (AUC (0-tn), 231112.38 ± 64555.20 h ng/mL) and maximum concentration (C max, 4,983.57 ± 1721.53 ng/mL) of chebulagic acid were relatively large, indicating that it had a higher level of plasma exposure . The half-life of elimination (T1/2) of chebulinic acid was 43.30 hours, suggesting that it showed prolonged retention and metabolized more slowly in vivo .
Result of Action
The molecular and cellular effects of chebulic acid’s action are diverse. It can protect against oxidative stress-induced neurotoxicity by enhancing cell viability and total superoxide dismutase levels, while reducing malondialdehyde and reactive oxygen species levels . It also has a hepatoprotective effect against oxidative stress .
Biochemische Analyse
Biochemical Properties
Chebulic acid exhibits diverse pharmacological activities with potential therapeutic applications . It possesses strong antioxidant properties, protecting against oxidative damage and showing promise in preventing chronic diseases like cardiovascular disorders and cancer . Additionally, its anti-inflammatory characteristics make it a potential treatment for conditions such as arthritis and inflammatory bowel disease .
Cellular Effects
Chebulic acid demonstrates antimicrobial activity, suggesting its use in combatting various infections . Moreover, its anticancer effects indicate potential as a chemopreventive and therapeutic agent . Mechanistically, chebulic acid’s neuroprotective effects against ischemic stroke involve the modulation of the Nrf2/ARE pathway to enhance antioxidant defenses .
Molecular Mechanism
Chebulic acid exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis (programmed cell death) in cancer cells .
Eigenschaften
CAS-Nummer |
23725-05-5 |
|---|---|
Molekularformel |
C14H12O11 |
Molekulargewicht |
356.24 g/mol |
IUPAC-Name |
(2S)-2-[(4S)-3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl]butanedioic acid |
InChI |
InChI=1S/C14H12O11/c15-5-1-4-7(10(19)9(5)18)8(3(12(20)21)2-6(16)17)11(13(22)23)25-14(4)24/h1,3,8,11,15,18-19H,2H2,(H,16,17)(H,20,21)(H,22,23)/t3-,8-,11?/m0/s1 |
InChI-Schlüssel |
COZMWVAACFYLBI-GGLAZAKRSA-N |
SMILES |
C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O |
Isomerische SMILES |
C1=C2C(=C(C(=C1O)O)O)[C@@H](C(OC2=O)C(=O)O)[C@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O |
Key on ui other cas no. |
23725-05-5 |
Synonyme |
chebulic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)



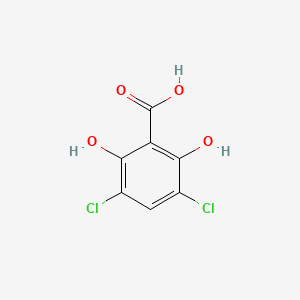
![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)
